TRYPSIN INHIBITOR

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trypsin inhibitor is a type of serine protease inhibitor that reduces the biological activity of trypsin by controlling the activation and catalytic reactions of proteins . Trypsin is an enzyme involved in the breakdown of many different proteins, primarily as part of digestion in humans and other animals . Trypsin inhibitors are found in various foods such as soybeans, grains, cereals, and legumes, where they act as a defense mechanism . They can also naturally occur in the pancreas of species such as bovines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trypsin inhibitors can be isolated from natural sources such as soybeans and other legumes. The isolation process typically involves extraction with solvents followed by purification using techniques like chromatography .

Industrial Production Methods: In industrial settings, trypsin inhibitors are often produced through fermentation processes. The fermentation broth is then subjected to various purification steps to isolate the inhibitor . Heat treatment is commonly used to inactivate trypsin inhibitors in food products, making them safe for consumption .

Análisis De Reacciones Químicas

Types of Reactions: Trypsin inhibitors primarily undergo interactions with proteases, leading to the formation of stable complexes that inhibit the proteolytic activity of these enzymes .

Common Reagents and Conditions: The inhibition process involves the binding of trypsin inhibitors to the active site of trypsin, preventing it from interacting with its substrates . This interaction is highly specific and involves the formation of hydrogen bonds and other non-covalent interactions .

Major Products: The major product of the reaction between trypsin inhibitors and trypsin is a stable inhibitor-enzyme complex that renders the enzyme inactive .

Aplicaciones Científicas De Investigación

Trypsin inhibitors have a wide range of applications in scientific research:

Biology: They are used to study protein-protein interactions and enzyme kinetics.

Agriculture: Overexpression of trypsin inhibitor genes in plants has been shown to reduce damage from herbivores.

Food Industry: They are used to improve the nutritional quality of food products by inactivating proteases that can degrade proteins.

Mecanismo De Acción

Trypsin inhibitors exert their effects by binding to the active site of trypsin, forming a stable complex that prevents the enzyme from interacting with its substrates . This binding is highly specific and involves multiple non-covalent interactions, including hydrogen bonds and van der Waals forces . The inhibition of trypsin activity leads to a reduction in protein degradation, which can have various physiological effects .

Comparación Con Compuestos Similares

Chymotrypsin Inhibitors: These inhibitors target chymotrypsin, another serine protease, and have similar mechanisms of action.

Elastase Inhibitors: These inhibitors target elastase, a protease involved in the breakdown of elastin.

Plasmin Inhibitors: These inhibitors target plasmin, a protease involved in the breakdown of fibrin in blood clots.

Uniqueness: Trypsin inhibitors are unique in their high specificity for trypsin and their ability to form stable complexes that effectively inhibit the enzyme’s activity . This specificity makes them valuable tools in both research and industrial applications .

Propiedades

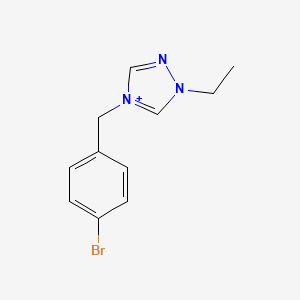

Número CAS |

12786-39-9 |

|---|---|

Fórmula molecular |

C11H13NO |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B1173247.png)